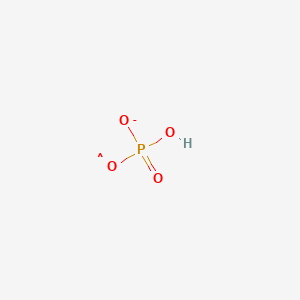
CID 6857654
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydroxidotrioxidophosphate(.1-) is an inorganic radical anion, a phosphate ion and a monovalent inorganic anion. It is a conjugate acid of a tetraoxidophosphate(.2-).
Wissenschaftliche Forschungsanwendungen
1. Reversible and Spatiotemporal Control of Protein Function
Chemically induced dimerization (CID) offers tools for studying biological processes with unprecedented precision and spatiotemporal resolution, particularly in signal transduction and protein trafficking (Voss, Klewer, & Wu, 2015).
2. Engineered Systems for Mammalian Inducible Gene Regulation
The development of proteolysis-targeting chimera-based scalable CID (PROTAC-CID) platforms has expanded capabilities in gene regulation and editing, allowing for gradient-level tuning of gene expression and multiplex biological signals (Ma et al., 2023).
3. Photocaged-Photocleavable Chemical Dimerizer for Protein Localization
A novel chemical inducer enables rapid activation and deactivation of protein dimerization using light, enhancing control over biological processes like peroxisome transport and mitotic checkpoint signaling (Aonbangkhen et al., 2018).
4. Insight into Cellular Signaling Mechanisms
CID techniques have resolved complex cellular signaling mechanisms, particularly in lipid second messengers and small GTPases. Advances in CID technology have improved specificity and enabled manipulation of multiple systems simultaneously (DeRose, Miyamoto, & Inoue, 2013).
5. Methodological Challenges in Child and Adolescent Development Research
CID analysis contributes to understanding the alignment of research goals with research designs in developmental studies, suggesting alternative techniques for bridging gaps in developmental science research (Hamaker, Mulder, & van IJzendoorn, 2020).
6. Water Use Efficiency and Productivity in Barley
CID as a selection criterion in breeding programs for improving water use efficiency and productivity in barley, indicating the potential of leaf CID as a reliable method for selecting high WUE traits in crop breeding (Anyia et al., 2007).
7. Synthesis and Activity of Bivalent FKBP12 Ligands
The synthesis of new chemical inducers of dimerization (CIDs) for controlling dimerization of engineered FKBP12-containing fusion proteins, highlighting their broad utility in biological research and potential medical applications (Keenan et al., 1998).
Eigenschaften
Molekularformel |
HO4P- |
|---|---|
Molekulargewicht |
95.979 g/mol |
InChI |
InChI=1S/H2O4P/c1-5(2,3)4/h(H2,1,2,3)/p-1 |
InChI-Schlüssel |
FPENSXCWDDOFJI-UHFFFAOYSA-M |
SMILES |
OP(=O)([O-])[O] |
Kanonische SMILES |
OP(=O)([O-])[O] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



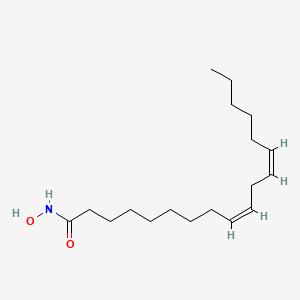
![(2S)-2-(2,4-dichloro-5-methoxy-phenoxy)-N-[[(2R,3R,4S,5R)-5-(5-ethyl-2,4-dioxo-pyrimidin-1-yl)-4-fluoro-3-hydroxy-tetrahydrofuran-2-yl]methyl]propanamide](/img/structure/B1234761.png)
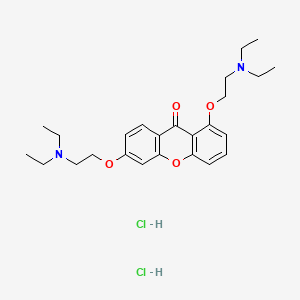
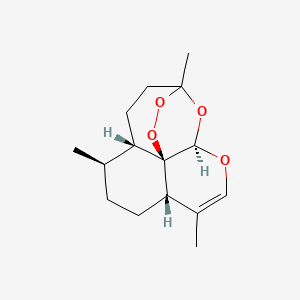
![N-(4-Chlorobenzyl)-2-(3-hydroxypropyl)-7-methyl-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxamide](/img/structure/B1234764.png)
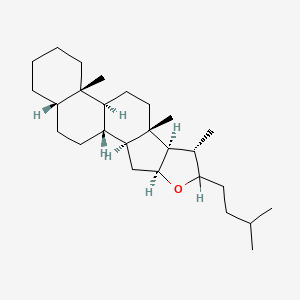

![6-methyl-N-[(E)-pyridin-2-ylmethylideneamino]pyridine-3-carboxamide](/img/structure/B1234770.png)

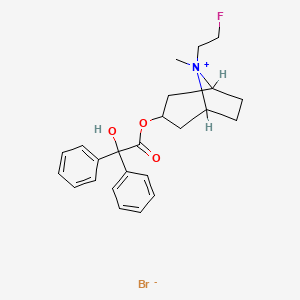
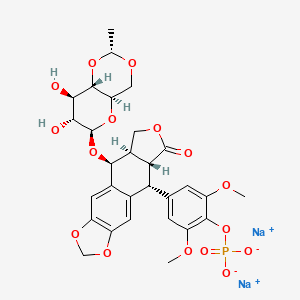
![N'-[(4-chlorobenzyl)oxy]-N-thieno[2,3-d]pyrimidin-4-yliminoformamide](/img/structure/B1234778.png)

